![molecular formula C21H21N3O3 B2753095 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1226432-79-6](/img/structure/B2753095.png)
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a complex organic compound. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is known to be a part of many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The compound contains a phenyl group attached to the oxadiazole ring, a tetrahydro-2H-pyran ring, and a carboxamide group .
Scientific Research Applications
Drug Design and Discovery
The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry due to its bioisosteric properties and biological activities. It serves as a core structure for developing new drugs . This compound, with its oxadiazole moiety, has potential applications in drug design, particularly as a scaffold for creating novel therapeutic agents.
Enzyme Inhibition
Compounds containing the 1,2,4-oxadiazole unit have been identified as selective inhibitors of various enzymes. These include human carbonic anhydrase isoforms, which are relevant in cancer therapy . The subject compound could be explored for its enzyme inhibitory activity, contributing to the development of targeted cancer treatments.
Agricultural Chemicals
The 1,2,4-oxadiazole derivatives exhibit a broad spectrum of agricultural biological activities. They have been synthesized and evaluated for their effectiveness against plant diseases and pests . This compound could be used to develop new pesticides or fungicides, enhancing crop protection strategies.
Antibacterial Agents
Some derivatives have shown strong antibacterial effects against pathogens like Xanthomonas oryzae, which affect crops such as rice . The compound could be investigated for its antibacterial properties, potentially leading to the creation of new antibacterial agents for agricultural use.
Material Science
Due to their structural properties, 1,2,4-oxadiazole derivatives are used in the development of scintillating materials and OLEDs . The compound could be applied in material science to create new materials with desirable electronic or photonic properties.
Organic Synthesis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles, which is a valuable trait in organic synthesis . This compound could be utilized as a precursor for synthesizing various heterocyclic compounds, expanding the toolkit available to organic chemists.
Mechanism of Action
Target of Action
The compound, N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-4-phenyloxane-4-carboxamide, is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been utilized for the development of energetic materials, fluorescent dyes, OLEDs, sensors, as well as insecticides .
Pharmacokinetics
It is known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability
Result of Action
It is known that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities . For example, some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Action Environment
It is known that the synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery
Future Directions
properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-22-19(27-24-15)16-7-9-18(10-8-16)23-20(25)21(11-13-26-14-12-21)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUOEMIXJJCKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.